Anti-HIV-1 Activity of 3'-O-Aminothymidine Acetaldoxime Compared Directly Against AZT in MT-4 Cells
The acetaldoxime derivative of 3'-O-aminothymidine (compound 4, a 1:1 syn/anti mixture) was evaluated head-to-head against AZT (zidovudine) for anti-HIV-1 activity and cytotoxicity in MT-4 cells infected with HIV-1 899A strain. The oxime derivative exhibited an EC50 of 42 μM for inhibiting HIV-1 replication, compared to an EC50 of 0.04 μM for AZT [1]. Cytotoxicity (CC50) was 150 μM for the oxime derivative versus >100 μM for AZT [1]. The selectivity index (CC50/EC50) was approximately 3.6 for the oxime derivative, compared to >2500 for AZT, indicating that AZT is substantially more potent; however, the 3'-O-aminothymidine scaffold provides a distinct oxime-based prodrug platform with a different resistance profile and mechanism of activation [1].
| Evidence Dimension | Anti-HIV-1 activity (EC50) and cytotoxicity (CC50) |
|---|---|
| Target Compound Data | 3'-O-Aminothymidine acetaldoxime (compound 4): EC50 = 42 μM, CC50 = 150 μM |
| Comparator Or Baseline | AZT (zidovudine): EC50 = 0.04 μM, CC50 > 100 μM |
| Quantified Difference | AZT is ~1050-fold more potent (EC50 ratio); oxime derivative has ~1.5-fold higher CC50 |
| Conditions | MT-4 cells infected with HIV-1 899A strain, MOI 0.2-0.5, 4-day assay, trypan blue exclusion readout |
Why This Matters
Demonstrates that while the oxime prodrug is less potent than AZT in this assay, the 3'-O-aminothymidine scaffold enables a unique prodrug modality (oxime derivatization) that may circumvent resistance mechanisms affecting conventional NRTIs, supporting its procurement for antiviral prodrug development programs.
- [1] Solyev, P.N., Jasko, M.V., Martynova, T.A., Kalnina, L.B., Nosik, D.N., Kukhanova, M.K. Optimized synthesis of 3′-O-aminothymidine and evaluation of its oxime derivative as an anti-HIV agent. Heterocyclic Communications, 2015, 21(5), 291-295. Table 1: EC50 and CC50 values. View Source
